molecular formula C17H18N2O2 B12270374 2-Methyl-4-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine

2-Methyl-4-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B12270374
M. Wt: 282.34 g/mol
InChI Key: ANZYFYPBOURHBT-UHFFFAOYSA-N
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Description

2-Methyl-4-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a 2-methyl group and an azetidine ring linked through an ether bond to a 2-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and the pyridine ring separately, followed by their coupling.

    Preparation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For instance, 3-chloro-1-(2-methylbenzoyl)azetidine can be prepared by reacting 2-methylbenzoyl chloride with 3-chloroazetidine in the presence of a base such as triethylamine.

    Preparation of Pyridine Ring: The pyridine ring with a 2-methyl substituent can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reaction: The final step involves the coupling of the azetidine and pyridine rings through an ether bond. This can be achieved by reacting the azetidine derivative with the pyridine derivative in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-4-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}benzene: Similar structure but with a benzene ring instead of a pyridine ring.

    2-Methyl-4-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.

Uniqueness

2-Methyl-4-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine is unique due to the presence of both the azetidine and pyridine rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

(2-methylphenyl)-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]methanone

InChI

InChI=1S/C17H18N2O2/c1-12-5-3-4-6-16(12)17(20)19-10-15(11-19)21-14-7-8-18-13(2)9-14/h3-9,15H,10-11H2,1-2H3

InChI Key

ANZYFYPBOURHBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)OC3=CC(=NC=C3)C

Origin of Product

United States

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